4-Hydroxy Mepivacaine-d3
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Overview
Description
4-Hydroxy Mepivacaine-d3 is a deuterium-labeled analogue of 4-Hydroxy Mepivacaine. It is a stable isotope compound used primarily in scientific research. The compound has a molecular formula of C15H19D3N2O2 and a molecular weight of 265.37 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Mepivacaine-d3 involves the deuteration of 4-Hydroxy MepivacaineThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Mepivacaine-d3 can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
4-Hydroxy Mepivacaine-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy Mepivacaine-d3 is similar to that of its non-deuterated counterpart, 4-Hydroxy Mepivacaine. As a local anesthetic, it works by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Mepivacaine: The non-deuterated version of 4-Hydroxy Mepivacaine-d3.
Mepivacaine: A local anesthetic used for regional anesthesia.
Lidocaine: Another widely used local anesthetic with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and pharmacokinetic profiles, providing valuable insights into drug behavior .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWYQLEUFLRTK-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857725 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323251-06-4 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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